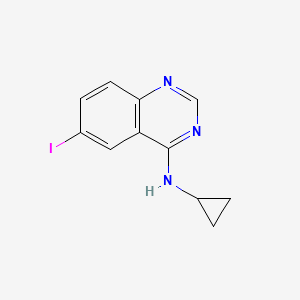

N-cyclopropyl-6-iodo-quinazolin-4-amine

CAS No.:

Cat. No.: VC13896725

Molecular Formula: C11H10IN3

Molecular Weight: 311.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10IN3 |

|---|---|

| Molecular Weight | 311.12 g/mol |

| IUPAC Name | N-cyclopropyl-6-iodoquinazolin-4-amine |

| Standard InChI | InChI=1S/C11H10IN3/c12-7-1-4-10-9(5-7)11(14-6-13-10)15-8-2-3-8/h1,4-6,8H,2-3H2,(H,13,14,15) |

| Standard InChI Key | BANLEUQEKVFDFV-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1NC2=NC=NC3=C2C=C(C=C3)I |

Introduction

Chemical Identity and Structural Features

Molecular Properties

N-Cyclopropyl-6-iodo-quinazolin-4-amine belongs to the quinazoline family, a class of nitrogen-containing heterocycles. Its structure comprises a quinazoline ring system (a fused benzene and pyrimidine ring) with an iodine atom at the 6-position and a cyclopropylamine group at the 4-position. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 311.12 g/mol |

| IUPAC Name | N-Cyclopropyl-6-iodoquinazolin-4-amine |

| Canonical SMILES | C1CC1NC2=NC=NC3=C2C=C(C=C3)I |

| InChI Key | BANLEUQEKVFDFV-UHFFFAOYSA-N |

The iodine atom enhances electrophilicity, facilitating cross-coupling reactions, while the cyclopropyl group introduces steric and electronic effects that modulate target binding .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The -NMR spectrum exhibits signals for the cyclopropyl protons (δ 0.5–1.2 ppm) and aromatic protons (δ 7.2–8.5 ppm), while the iodine atom contributes to a distinct isotopic pattern in MS .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of N-cyclopropyl-6-iodo-quinazolin-4-amine typically involves sequential functionalization of the quinazoline core:

-

Quinazoline Core Formation: Starting from anthranilic acid derivatives, cyclocondensation with cyanogen bromide yields 4-chloroquinazoline .

-

Iodination: Electrophilic iodination at position 6 using (NIS) in acetic acid introduces the iodine substituent .

-

Amination: Nucleophilic substitution of the 4-chloro group with cyclopropylamine under basic conditions (e.g., ) completes the synthesis .

Example Protocol:

4-Chloro-6-iodoquinazoline (1.0 mmol) reacts with cyclopropylamine (1.2 mmol) in dimethylformamide (DMF) at 80°C for 12 hours, yielding N-cyclopropyl-6-iodo-quinazolin-4-amine in 75% purity after column chromatography .

Industrial-Scale Production

Optimization strategies include microwave-assisted synthesis to reduce reaction times and solvent-free conditions to minimize environmental impact. Pd-catalyzed cross-coupling reactions further enable diversification of the 6-position for structure-activity relationship (SAR) studies .

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies suggest activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to interference with DNA gyrase .

Comparative Analysis with Analogues

Substituent Effects on Activity

| Compound | R<sub>4</sub> | R<sub>6</sub> | Activity (, μM) |

|---|---|---|---|

| N-Cyclopropyl-6-iodo-4-amine | Cyclopropyl | Iodo | 25.3 (MCF-7) |

| N-(4-Fluorobenzyl)-6-iodo-4-amine | 4-Fluorobenzyl | Iodo | 18.9 (A549) |

| 6-Chloro-N-cyclopropyl-4-amine | Cyclopropyl | Chloro | 42.1 (MCF-7) |

The iodine atom enhances target affinity compared to chloro analogues, while bulky substituents at position 4 improve selectivity .

Role of Iodine in Drug Design

The iodine atom serves dual roles:

-

Synthetic Handle: Enables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups .

-

Pharmacophore: Enhances hydrophobic interactions with kinase domains .

Future Directions and Applications

Targeted Therapy Development

Functionalization via cross-coupling (e.g., introducing piperazine or morpholine groups) could optimize pharmacokinetics and blood-brain barrier penetration .

Combination Therapies

Synergy with DNA-damaging agents (e.g., cisplatin) merits exploration to overcome chemoresistance in solid tumors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume